1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenyl derivatives with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of chlorinating agents to introduce the chlorine atom into the molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the chlorine atom .
Scientific Research Applications
1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can affect various biochemical pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2,5-diones: Compounds with the same core structure but different substituents on the ring.
Prolinol: A related compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione is unique due to the presence of the chlorine atom and the methoxyphenyl group, which confer specific chemical properties and biological activities. These features distinguish it from other pyrrolidine derivatives and make it a valuable compound for research and development .
Properties
CAS No. |
61503-45-5 |
---|---|
Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
1-[1-chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16ClNO3/c1-14(9-15,16-12(17)7-8-13(16)18)10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3 |
InChI Key |
JAZROADTFFJUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C1=CC=C(C=C1)OC)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.